2-Amino-1-(thiophen-3-yl)ethan-1-ol
Overview
Description
2-Amino-1-(thiophen-3-yl)ethan-1-ol is an organic compound with the molecular formula C6H9NOS. It features a thiophene ring, which is a five-membered ring containing sulfur, attached to an ethan-1-ol group with an amino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(thiophen-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of thiophene-3-carboxaldehyde with nitromethane to form a nitroalkene intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with an appropriate aldehyde to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. For example, the use of metal catalysts and controlled reaction temperatures can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(thiophen-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Scientific Research Applications
2-Amino-1-(thiophen-3-yl)ethan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Amino-1-(thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways. The thiophene ring can interact with various biological receptors, influencing their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with different functional groups.
2-Amino-3-(thiophen-2-yl)propanoic acid: A compound with a similar structure but different substituents.
Thiophene-3-ethanol: A related compound with an ethanol group instead of an ethan-1-ol group.
Uniqueness: 2-Amino-1-(thiophen-3-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-amino-1-thiophen-3-ylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c7-3-6(8)5-1-2-9-4-5/h1-2,4,6,8H,3,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUNYEOWLVWVAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588024 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102090-45-9 | |
Record name | 2-Amino-1-(thiophen-3-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90588024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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